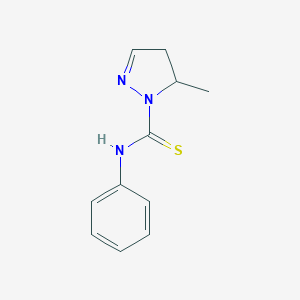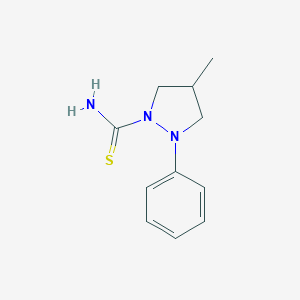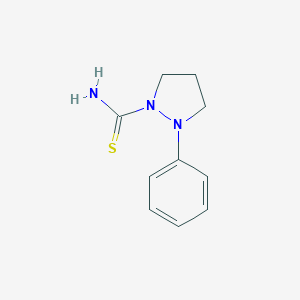
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells, which may be due to its ability to activate the caspase pathway. In addition, N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been shown to have antifungal properties, which may be due to its ability to inhibit the growth of certain fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is also relatively easy to synthesize, which makes it readily available for use in various experiments. However, one of the limitations of using N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide. One area of research is the development of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide-based metal complexes for use in catalysis and material science. Another area of research is the study of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide as a photosensitizer in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide and its potential applications in cancer treatment and inflammation.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been synthesized using different methods. One of the most commonly used methods is the reaction of 2,3-dimethylphenyl hydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. This method yields N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with a purity of up to 98%. Another method involves the reaction of 2,3-dimethylphenyl hydrazine with 4-chlorobutyryl chloride, followed by cyclization with sodium ethoxide. This method yields N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide with a purity of up to 96%.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
Nombre del producto |
N-(2,3-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C13H15N3O |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H15N3O/c1-9-5-4-6-12(10(9)2)15-13(17)11-7-14-16(3)8-11/h4-8H,1-3H3,(H,15,17) |
Clave InChI |
WJHDPSWAEXWBMD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(N=C2)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=CN(N=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




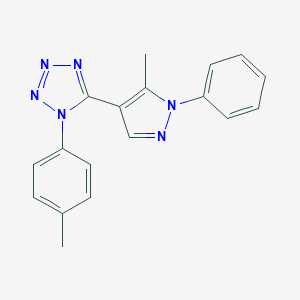
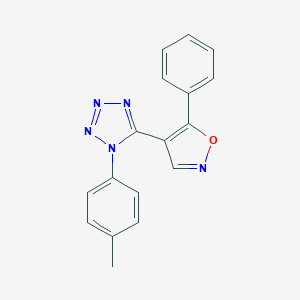
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
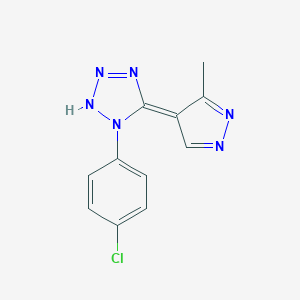
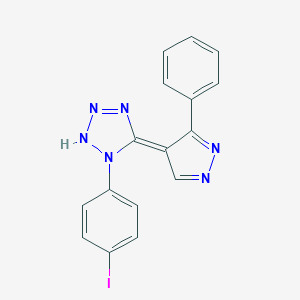

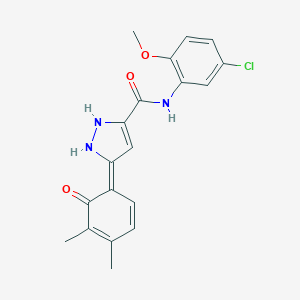

![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
